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Introduction: CHC22 Clathrin and its Role in
Glucose Metabolism
Clathrin Heavy Chain 22 (CHC22), encoded by the CLTCL1 gene, is a variant of the clathrin

heavy chain protein that plays a specialized role in intracellular trafficking, distinct from its more

ubiquitous counterpart, CHC17.[1][2] While CHC17 is involved in the well-known process of

endocytosis at the plasma membrane, CHC22 is primarily implicated in the specialized

trafficking of the glucose transporter GLUT4 in muscle and adipose tissue.[3][4][5]

CHC22 is crucial for the formation of an intracellular storage compartment for GLUT4.[4][6][7]

In response to insulin, GLUT4 is translocated from this storage compartment to the cell surface,

enabling the uptake of glucose from the bloodstream into cells.[1][8][9] This process is a

cornerstone of glucose homeostasis. Given its specialized function in this pathway, the

expression levels of CHC22 are of significant interest in research related to metabolic diseases,

such as type 2 diabetes, and in the development of therapeutic interventions targeting glucose

metabolism.[3]

These application notes provide a detailed protocol for the quantitative analysis of CHC22

mRNA expression using reverse transcription quantitative polymerase chain reaction (RT-

qPCR), a sensitive and widely used technique for gene expression analysis.
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Quantitative PCR Primer Information for Human
CHC22 (CLTCL1)
Accurate and reliable qPCR results are fundamentally dependent on the use of well-designed

and validated primers. The following table summarizes primer information for the human

CLTCL1 gene. It is recommended to empirically validate the performance of these primers in

your specific experimental system.

Gene Name Gene Symbol
Primer
Sequence (5'
to 3')

Amplicon
Length (bp)

Reference

Clathrin Heavy

Chain Like 1
CLTCL1

Forward:

TGACTGTGGTC

GTGCGGTTCAA

Reverse:

ACTGCCATCTG

CCACAAGTGCA

Not specified [10]

Note on Primer Design and Validation:

Specificity: Primers should be designed to specifically amplify CHC22 (CLTCL1) and not the

highly homologous CHC17 (CLTC). This can be confirmed by in silico analysis (e.g., BLAST)

and experimentally by melt curve analysis and gel electrophoresis of the PCR product.

Efficiency: The amplification efficiency of the primer set should be between 90% and 110%.

This is determined by generating a standard curve using a serial dilution of a template (e.g.,

cDNA or a plasmid containing the target sequence).

Reference Genes: For accurate normalization of gene expression data, it is crucial to use

stable reference genes whose expression is not affected by the experimental conditions.

Commonly used reference genes include GAPDH, ACTB (β-actin), and 18S rRNA. The

stability of chosen reference genes should be validated for the specific cell or tissue type and

experimental conditions.[11]
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This section provides a detailed methodology for the analysis of CHC22 gene expression, from

sample preparation to data analysis.

RNA Extraction and Quality Control
High-quality RNA is essential for accurate gene expression analysis.

Materials:

TRIzol™ Reagent (or equivalent) for RNA extraction from cells or tissues.

RNase-free water, tubes, and pipette tips.

Spectrophotometer (e.g., NanoDrop) for RNA quantification.

Agilent Bioanalyzer or similar for assessing RNA integrity.

Protocol:

Homogenize cell or tissue samples in TRIzol™ reagent according to the manufacturer's

instructions. For muscle tissue, ensure the sample is snap-frozen in liquid nitrogen

immediately after collection and stored at -80°C until extraction.

Perform phase separation using chloroform and precipitate the RNA from the aqueous

phase with isopropanol.

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with

DNase I according to the manufacturer's protocol. This step is critical as genomic DNA can

be amplified by the qPCR primers, leading to inaccurate results.

Quality Control:

Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. The

A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and

2.2.
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Integrity: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number

(RIN) of >7 is recommended for reliable qPCR results.

Reverse Transcription (cDNA Synthesis)
Materials:

High-Capacity cDNA Reverse Transcription Kit (or equivalent).

Thermal cycler.

Protocol:

Prepare the reverse transcription master mix according to the manufacturer's instructions.

Typically, this includes reverse transcriptase, dNTPs, random primers or oligo(dT) primers,

and RNase inhibitor.

Add a standardized amount of total RNA (e.g., 1 µg) to the master mix.

Perform the reverse transcription reaction in a thermal cycler using the manufacturer's

recommended program.

No Reverse Transcriptase (NRT) Control: For each RNA sample, prepare a control

reaction that contains all components except the reverse transcriptase enzyme. This

control is used to detect any signal originating from contaminating genomic DNA in the

subsequent qPCR step.

Store the resulting cDNA at -20°C.

Quantitative PCR (qPCR)
Materials:

SYBR™ Green PCR Master Mix (or equivalent).

Validated primers for CLTCL1 and reference gene(s).

qPCR-compatible plates and seals.
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Real-time PCR instrument.

Protocol:

Prepare the qPCR reaction mix by combining the SYBR™ Green master mix, forward and

reverse primers (to a final concentration of typically 100-500 nM each), and nuclease-free

water.

Add a standardized amount of cDNA template (typically 1-10 ng) to each well.

Controls:

No Template Control (NTC): Include wells with the qPCR master mix but no cDNA

template to check for contamination of reagents.

NRT Control: Include the NRT sample from the reverse transcription step.

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

Run the qPCR reaction on a real-time PCR instrument using a standard cycling program.

A typical program includes:

Initial Denaturation: 95°C for 10 minutes.

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.

Melt Curve Analysis: This step is crucial for SYBR Green-based qPCR to verify the

specificity of the PCR product. The temperature is gradually increased from ~60°C to

95°C while continuously monitoring fluorescence. A single, sharp peak in the melt curve

indicates the amplification of a specific product.
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Quantitative data should be presented in a clear and structured format to allow for easy

interpretation and comparison.

Table 1: Quantitative PCR Data Summary

Sample
Group

Biologica
l
Replicate

Target
Gene
(CHC22)
Cq

Referenc
e Gene
(e.g.,
GAPDH)
Cq

ΔCq
(Cq_Targ
et -
Cq_Refer
ence)

ΔΔCq
(ΔCq_Sa
mple -
ΔCq_Con
trol)

Fold
Change
(2^-
ΔΔCq)

Control 1 24.5 20.2 4.3 0 1.0

Control 2 24.7 20.4 4.3 0 1.0

Control 3 24.6 20.3 4.3 0 1.0

Average

Control
24.6 20.3 4.3 0 1.0

Treatment

A
1 22.1 20.3 1.8 -2.5 5.7

Treatment

A
2 22.3 20.5 1.8 -2.5 5.7

Treatment

A
3 22.2 20.4 1.8 -2.5 5.7

Average

Treatment

A

22.2 20.4 1.8 -2.5 5.7

Data Analysis (Relative Quantification using the ΔΔCq Method):

Calculate the ΔCq: For each sample, subtract the Cq value of the reference gene from the

Cq value of the target gene (CHC22).

Calculate the ΔΔCq: For each treated sample, subtract the average ΔCq of the control group

from the ΔCq of the treated sample.
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Calculate the Fold Change: The fold change in gene expression relative to the control group

is calculated as 2-ΔΔCq.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the CHC22-mediated

GLUT4 trafficking pathway and the experimental workflow for qPCR analysis.
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Caption: CHC22-mediated GLUT4 trafficking pathway.
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Caption: Experimental workflow for CHC22 qPCR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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